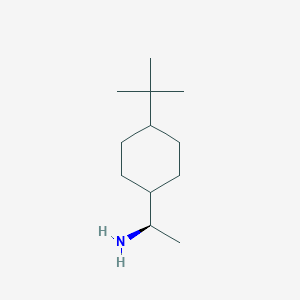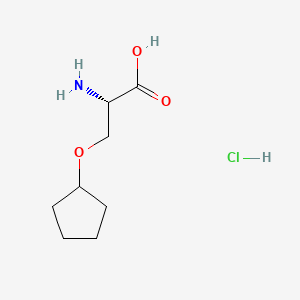
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a cyclopentyloxy group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanol and (S)-2-amino-3-chloropropanoic acid.
Formation of Cyclopentyloxy Group: Cyclopentanol is converted to cyclopentyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The cyclopentyl chloride is then reacted with (S)-2-amino-3-chloropropanoic acid in the presence of a base such as sodium hydroxide (NaOH) to form (2S)-2-amino-3-(cyclopentyloxy)propanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the product to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The cyclopentyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-(cyclohexyloxy)propanoic acid hydrochloride
- (2S)-2-amino-3-(cyclobutyloxy)propanoic acid hydrochloride
- (2S)-2-amino-3-(cycloheptoxy)propanoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-(cyclopentyloxy)propanoic acid hydrochloride is unique due to its specific cyclopentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-cyclopentyloxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-12-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 |
Clave InChI |
LBIZZSUGZCEOHD-FJXQXJEOSA-N |
SMILES isomérico |
C1CCC(C1)OC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1CCC(C1)OCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



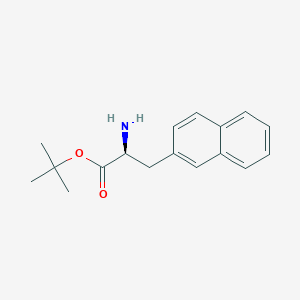
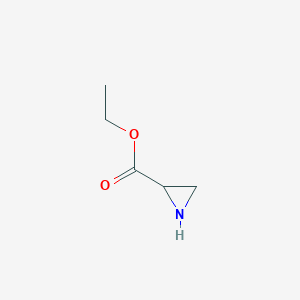
![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
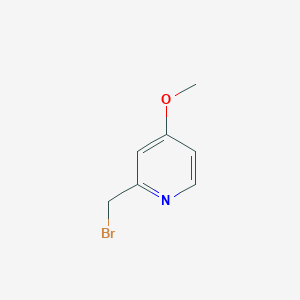
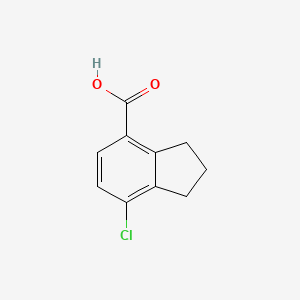
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)
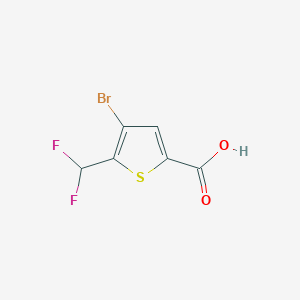
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
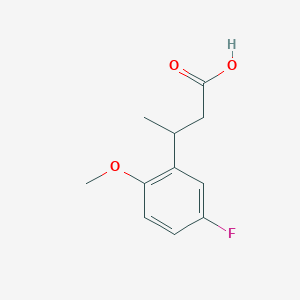
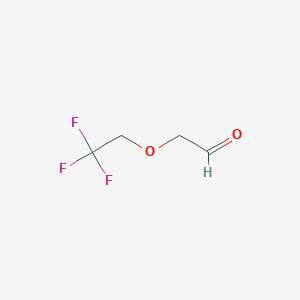
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
